Regioselective One‑Pot MCR Delivery vs. Schantl’s Cycloaddition: Avoiding the Iminothiazoline Regioisomer
When the Schantl cycloaddition protocol (α‑haloketone + KSCN + arylhydrazine) was applied to a substrate bearing an electron‑withdrawing group, the reaction did not yield the expected 1‑amino‑imidazole‑2‑thione I; instead it gave exclusively the 2‑iminothiazoline regioisomer II [1]. By contrast, the sequential MCR strategy (azidation → Staudinger/aza‑Wittig with CS₂) regioselectively provided the target 1‑amino‑1H‑imidazole‑2(3H)‑thiones 5a–k in 53–85 % isolated yield, with the representative compound 5a rising from 25 % (step‑by‑step) to 79 % (one‑pot MCR) [1].
| Evidence Dimension | Regiochemical fidelity and isolated yield |
|---|---|
| Target Compound Data | 1‑Amino‑1H‑imidazole‑2(3H)‑thione derivatives 5a–k obtained in 53–85 % yield; 5a = 79 % (one‑pot MCR) |
| Comparator Or Baseline | Schantl’s cycloaddition: 0 % of the desired 1‑amino‑imidazole‑2‑thione I; exclusive formation of iminothiazoline II |
| Quantified Difference | Regioselectivity: >99 % imidazole‑2‑thione vs. 0 % (complete reversal). Yield improvement for 5a: +54 percentage points (25 % → 79 %). |
| Conditions | One‑pot MCR: α‑halohydrazone 1a, NaN₃, then PPh₃ + CS₂, THF, r.t. Schantl: 2‑chloro‑N,N‑dimethyl‑3‑oxobutanamide, KSCN, tert‑butyl hydrazinecarboxylate, AcOH. |
Why This Matters
Procurement of the title scaffold via the MCR route guarantees a single regioisomer and avoids costly separation of the iminothiazoline contaminant, which is critical for reproducible biological screening and scale‑up.
- [1] Molecules 2019, 24, 3785; Schemes 2 & 5, Table 1. View Source
